An In-depth Technical Guide to Pyrido[3,4-b]pyrazin-7-amine: Chemical Properties, Structure, and Therapeutic Potential
An In-depth Technical Guide to Pyrido[3,4-b]pyrazin-7-amine: Chemical Properties, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[3,4-b]pyrazin-7-amine is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrido[3,4-b]pyrazine scaffold, it belongs to a class of nitrogen-rich compounds that serve as versatile building blocks in the synthesis of novel therapeutic agents.[1] The unique arrangement of its fused pyridine and pyrazine rings, coupled with the presence of a reactive amine group, endows this molecule with the potential to interact with a variety of biological targets. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of Pyrido[3,4-b]pyrazin-7-amine, with a particular focus on its emerging role as a kinase inhibitor.
Chemical Structure and Physicochemical Properties
The foundational structure of Pyrido[3,4-b]pyrazin-7-amine consists of a pyridine ring fused to a pyrazine ring, with an amine group substituted at the 7-position. This arrangement of nitrogen atoms within the bicyclic system influences its electronic distribution, reactivity, and potential for intermolecular interactions.
Caption: Chemical structure of Pyrido[3,4-b]pyrazin-7-amine.
A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While experimentally determined data for Pyrido[3,4-b]pyrazin-7-amine is not extensively published, computational predictions and data from the parent compound provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄ | [2] |
| Molecular Weight | 146.15 g/mol | [2] |
| CAS Number | 91673-74-4 | [2] |
| Appearance | Yellow to light brownish powder (for the parent compound) | [1] |
| Melting Point | 97 °C (for the parent compound) | |
| Boiling Point | 273.5 °C at 760 mmHg (for the parent compound) | |
| Predicted pKa | 3.60 ± 0.10 (for the parent compound) | |
| Predicted LogP | 0.607 | [2] |
| Topological Polar Surface Area (TPSA) | 64.69 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Solubility | Soluble in DMSO and DMF (for 7-chloro derivative) | [3] |
Note: Some data pertains to the parent pyrido[3,4-b]pyrazine or a closely related derivative and should be considered as an approximation for the 7-amino compound.
The presence of multiple nitrogen atoms suggests that the molecule will exhibit basic properties, with the predicted pKa of the parent compound being 3.60. The amine group at the 7-position is expected to increase the overall basicity of the molecule. The predicted LogP of 0.607 suggests a degree of lipophilicity, which is a critical factor for cell membrane permeability. The solubility of the related 7-chloropyrido[3,4-b]pyrazine in organic solvents like DMSO and DMF indicates that the 7-amino derivative is also likely to be soluble in similar solvents.[3]
Synthesis of Pyrido[3,4-b]pyrazin-7-amine
Caption: Generalized synthetic workflow for Pyrido[3,4-b]pyrazine derivatives.
Hypothetical Step-by-Step Synthesis Protocol:
The following protocol is a generalized representation based on common synthetic methods for this class of compounds and should be optimized for specific laboratory conditions.
-
Starting Material Preparation: Begin with a suitably protected 2,3-diamino-5-bromopyridine. The bromine atom can later be converted to the desired amino group.
-
Condensation Reaction: Dissolve the protected diaminopyridine in a suitable solvent such as ethanol or acetic acid. Add an equimolar amount of aqueous glyoxal solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may require heating to reflux to proceed to completion.
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a suitable base, such as sodium bicarbonate. The crude product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel.
-
Amination: The bromo-substituted pyrido[3,4-b]pyrazine is then subjected to a nucleophilic aromatic substitution reaction to introduce the 7-amino group. This can be achieved using a variety of amination methods, such as the Buchwald-Hartwig amination, using ammonia or a protected amine equivalent.
-
Deprotection (if necessary): If a protecting group was used for the amine, a final deprotection step is required to yield Pyrido[3,4-b]pyrazin-7-amine.
-
Salt Formation: For improved stability and solubility, the final compound can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like methanol or ether.
Biological Activity and Therapeutic Potential: A Focus on Syk Inhibition
The pyrido[3,4-b]pyrazine scaffold has been identified as a privileged structure in the development of protein kinase inhibitors. A key patent has disclosed that derivatives of Pyrido[3,4-b]pyrazine, including Pyrido[3,4-b]pyrazin-7-amine hydrochloride, are inhibitors of Spleen Tyrosine Kinase (Syk).
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cells, including B cells, mast cells, and neutrophils.[4] Upon activation by immunoreceptors, Syk initiates a signaling cascade that leads to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[4] Dysregulation of Syk signaling is implicated in various autoimmune diseases, allergic conditions, and certain hematological cancers.[4]
Caption: Simplified Syk signaling pathway and the inhibitory action of Pyrido[3,4-b]pyrazin-7-amine.
By inhibiting Syk, Pyrido[3,4-b]pyrazin-7-amine can potentially disrupt these pathological processes, making it a promising candidate for the treatment of conditions such as rheumatoid arthritis, systemic lupus erythematosus, and certain B-cell malignancies. The mechanism of action of Syk inhibitors typically involves binding to the ATP-binding site of the kinase, thereby preventing its phosphorylation and subsequent activation.[5] This blockage of the signaling cascade can lead to a reduction in the production of inflammatory cytokines and a decrease in immune cell activation.[5]
Experimental Protocol: In Vitro Syk Kinase Activity Assay
To validate the inhibitory potential of Pyrido[3,4-b]pyrazin-7-amine and similar compounds, a robust and reliable in vitro kinase assay is essential. The Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a widely used method for high-throughput screening of kinase inhibitors.
Principle:
This assay measures the phosphorylation of a biotinylated peptide substrate by Syk. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phosphotyrosine antibody. When the biotinylated substrate and the antibody are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated between the europium donor and an XL665-labeled streptavidin acceptor. The intensity of the HTRF signal is proportional to the extent of substrate phosphorylation.
Materials:
-
Recombinant human Syk kinase
-
Biotinylated peptide substrate (e.g., Poly-GT-biotin)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)
-
HTRF Detection Buffer
-
Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-XL665
-
Pyrido[3,4-b]pyrazin-7-amine (or other test compounds) dissolved in DMSO
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of Pyrido[3,4-b]pyrazin-7-amine in DMSO. Then, dilute the compounds to the desired final concentration in the kinase reaction buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution to the wells of the microplate.
-
Add 2.5 µL of the Syk enzyme solution (prepared in kinase reaction buffer).
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP (prepared in kinase reaction buffer).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the ratio against the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
This self-validating system allows for the precise quantification of the inhibitory potency of Pyrido[3,4-b]pyrazin-7-amine against Syk, providing crucial data for its further development as a therapeutic agent.
Conclusion
Pyrido[3,4-b]pyrazin-7-amine represents a promising scaffold in the field of drug discovery, particularly in the development of kinase inhibitors. Its chemical structure and properties make it an attractive starting point for the synthesis of targeted therapies. The identification of its potential as a Syk inhibitor opens up avenues for the development of novel treatments for a range of inflammatory and autoimmune diseases, as well as certain cancers. Further research, including detailed in vivo studies and lead optimization, is warranted to fully elucidate the therapeutic potential of this intriguing molecule.
References
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]
-
What are Syk inhibitors and how do they work? (2024). News-Medical.net. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]
-
(PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). ResearchGate. [Link]
-
SYK Assay Kit. BPS Bioscience. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. (2023). RSC Publishing. [Link]
- WO2012123312A1 - Pyrido[3,4-b]pyrazine derivatives as syk inhibitors.
-
Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization. PMC. [Link]
-
Lanthanide-based peptide biosensor to monitor CDK4/Cyclin D kinase activity | Request PDF. ResearchGate. [Link]
- AU2023238121A1 - Pyrido-[3,4-d]pyridazine amine derivatives useful as nlrp3 derivatives.
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020). Wiley Online Library. [Link]
-
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. NIST WebBook. [Link]
-
A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition. PMC. [Link]
-
(PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(4)/[6].pdf]([Link]6].pdf)
-
Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. ResearchGate. [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC. [Link]
-
Pyrazines. AMERICAN ELEMENTS®. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 93049-39-9: 7-Chloropyrido[3,4-b]pyrazine | CymitQuimica [cymitquimica.com]
- 4. WO2012123312A1 - Pyrido[3,4-b]pyrazine derivatives as syk inhibitors - Google Patents [patents.google.com]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
